2-Chloro-5-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride is a synthetic organic compound that features a sulfonyl chloride functional group, which is known for its reactivity in various chemical transformations. The compound is classified as an acid chloride, specifically a sulfonyl chloride, due to the presence of the sulfonyl group () attached to a chlorine atom. This compound is utilized in organic synthesis and medicinal chemistry for its electrophilic properties.
The synthesis of 2-chloro-5-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride can be achieved through several methods:
The molecular formula of 2-chloro-5-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride is , with a molecular weight of approximately 303.76 g/mol.
ClC1=C(C(=CC=C1)S(=O)(=O)Cl)N(C(=O)N2CCCC2)
KYVQCVBMLZMRKL-UHFFFAOYSA-N
.As a sulfonyl chloride, this compound participates in various chemical reactions:
The mechanism of action for this compound primarily revolves around its electrophilic character due to the sulfur atom in the sulfonyl group. Upon nucleophilic attack by a suitable nucleophile (like an amine), the following steps occur:
This mechanism underlies its utility in synthesizing various biologically active compounds and intermediates .
The applications of 2-chloro-5-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride are diverse:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9